tert-butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate
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Overview
Description
tert-Butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable naphthalene derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group.
Scientific Research Applications
tert-Butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate moiety can also interact with active sites, potentially inhibiting enzyme function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the naphthalene moiety.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group but with an ethanolamine backbone.
N-Boc-ethylenediamine: Similar structure with an ethylenediamine backbone.
Uniqueness
tert-Butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is unique due to the presence of the tetrahydronaphthalene moiety, which imparts specific chemical and biological properties
Properties
CAS No. |
1782332-12-0 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-13-6-4-5-10-9-11(17)7-8-12(10)13/h7-9,13,17H,4-6H2,1-3H3,(H,16,18) |
InChI Key |
UAPRWXYRMQWPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1C=CC(=C2)O |
Origin of Product |
United States |
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